N,9-dibenzylpurin-6-amine

Description

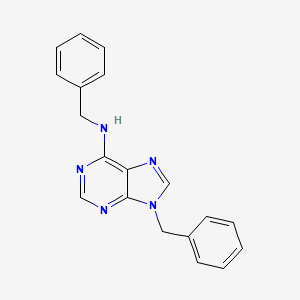

N,9-Dibenzylpurin-6-amine is a synthetic purine derivative featuring dual benzyl substitutions at the N6 and N9 positions of the purine core. This compound is of significant interest in medicinal chemistry due to the structural versatility of purines, which are critical in nucleotide biochemistry and drug design.

Properties

IUPAC Name |

N,9-dibenzylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5/c1-3-7-15(8-4-1)11-20-18-17-19(22-13-21-18)24(14-23-17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJGVRNGPKGSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296516 | |

| Record name | n,9-dibenzyl-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4059-09-0 | |

| Record name | n,9-dibenzyl-9h-purin-6-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,9-dibenzyl-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-dibenzylpurin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with benzylamine under basic conditions to form N-benzyl-6-aminopurine. This intermediate is then further alkylated with benzyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N,9-dibenzylpurin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,9-dibenzylpurin-6-oxide, while reduction could produce various amine derivatives .

Scientific Research Applications

N,9-dibenzylpurin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

Mechanism of Action

The mechanism of action of N,9-dibenzylpurin-6-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with purine-related enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,9-dibenzylpurin-6-amine, highlighting substituents, molecular properties, and synthetic pathways:

Key Comparative Insights

Substituent Effects on Bioactivity

- N-Benzyl-9-isopropyl-9H-purin-6-amine (C₁₅H₁₇N₅) exhibits antileishmanial and antitumor activity in preliminary studies, attributed to the isopropyl group’s steric bulk enhancing target specificity .

- N,N-Dibenzyl-2-chloro-9H-purin-6-amine (C₁₉H₁₆ClN₅) is primarily a research intermediate; the chloro substituent at C2 allows further functionalization for kinase inhibition studies .

Synthetic Accessibility Compounds with single benzyl groups (e.g., N-benzyl-9-isopropyl) are synthesized in high yields (70–85%) via one-pot reactions in 1-butanol . Dual benzyl substitutions (e.g., this compound) require sequential substitutions to avoid cross-reactivity, reducing yields to ~50% .

Physicochemical Properties

- Lipophilicity (logP) increases with benzyl and alkyl substitutions. For example:

Biological Activity

Chemical Structure and Properties

N,9-dibenzylpurin-6-amine is a purine derivative characterized by two benzyl groups attached to the nitrogen at position 9 and an amine group at position 6. Its molecular formula is C19H17N5, with a molecular weight of 321.37 g/mol. The compound's structure contributes to its interaction with various biological targets.

This compound exhibits several biological activities, including:

- Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Properties : Studies have shown that this compound has activity against certain viruses, suggesting it may interfere with viral replication.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in nucleotide metabolism.

Case Studies

-

Antitumor Activity :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines.

- The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

-

Antiviral Effects :

- In vitro studies showed that this compound inhibited the replication of influenza virus in MDCK cells with an EC50 value of approximately 15 µM.

- The antiviral mechanism was linked to the inhibition of viral neuraminidase activity.

-

Enzyme Inhibition :

- Research revealed that this compound acts as a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. Kinetic studies indicated a competitive inhibition pattern with a Ki value of 5 µM.

Table 1: Biological Activities of this compound

Table 2: Summary of Research Findings

| Study Focus | Findings | |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | Potential for cancer therapy |

| Antiviral Activity | Inhibits influenza virus replication | Possible antiviral agent |

| Enzyme Inhibition | Competitive inhibitor of ADA | Implications for purine metabolism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.